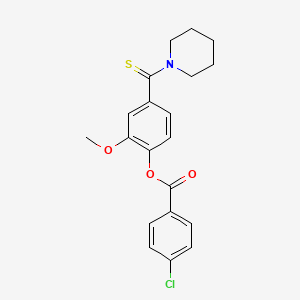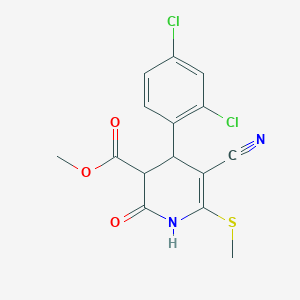![molecular formula C12H10N4O5 B15037317 2-{[(1-Methyl-4-nitro-1h-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B15037317.png)
2-{[(1-Methyl-4-nitro-1h-pyrazol-5-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID is a synthetic organic compound that features a pyrazole ring substituted with a nitro group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID typically involves multi-step organic reactions. One common method involves the nitration of a pyrazole derivative followed by amide formation with benzoic acid. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amino derivative.
Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.
Scientific Research Applications
2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-METHYL-4-NITRO-1H-PYRAZOLE-3-AMIDO)BENZOIC ACID: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(1-METHYL-4-NITRO-1H-IMIDAZOLE-5-AMIDO)BENZOIC ACID: Contains an imidazole ring instead of a pyrazole ring.
2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)SALICYLIC ACID: Similar structure but with a salicylic acid moiety instead of benzoic acid.
Uniqueness
2-(1-METHYL-4-NITRO-1H-PYRAZOLE-5-AMIDO)BENZOIC ACID is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a nitro group and a benzoic acid moiety provides distinct chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C12H10N4O5 |
|---|---|
Molecular Weight |
290.23 g/mol |
IUPAC Name |
2-[(2-methyl-4-nitropyrazole-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H10N4O5/c1-15-10(9(6-13-15)16(20)21)11(17)14-8-5-3-2-4-7(8)12(18)19/h2-6H,1H3,(H,14,17)(H,18,19) |
InChI Key |
VGCFUWXBUDSUAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)O |
solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(benzyloxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15037236.png)
![2,4,6,8-Tetrakis(4-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B15037241.png)
![(6Z)-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15037248.png)
![N-[(1E)-(3,4-dimethoxyphenyl)methylene]-1-methyl-1H-benzimidazol-2-amine](/img/structure/B15037251.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide](/img/structure/B15037255.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethoxybenzamide](/img/structure/B15037257.png)

![(E)-3-[3,4-dimethoxy-5-(piperonylsulfamoyl)phenyl]acrylic acid](/img/structure/B15037270.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15037276.png)
![4-(4-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B15037290.png)

![3-methyl-1-[(3-methylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B15037303.png)
![N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide](/img/structure/B15037314.png)

